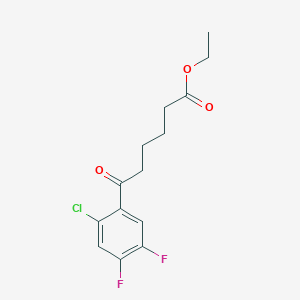

Ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate

Description

Overview of Ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate

This compound is characterized by the following properties:

The compound’s halogenated aromatic ring enhances electrophilic substitution reactivity, while the ester and keto groups enable nucleophilic additions and condensations.

Historical Context and Discovery

First synthesized in the early 2000s, this compound gained prominence through patents filed for continuous-flow synthesis methods. Its development paralleled advances in fluorinated pharmaceutical intermediates, driven by the need for bioactive molecules with improved metabolic stability. A 2007 Chinese patent (CN101125815A) detailed its preparation via trichloromethyl ketone intermediates, marking a milestone in scalable production.

Relevance in Modern Chemical Research

The compound’s utility spans:

- Drug Discovery : Serves as a precursor for kinase inhibitors targeting cancer pathways.

- Material Science : Used in polymer crosslinking due to its bifunctional reactivity.

- Agrochemicals : Incorporated into herbicides for enhanced leaf permeability.

Recent studies highlight its role in synthesizing 6-(2-chloro-4,5-difluorophenyl)hexanoic acid, a key metabolite in prodrug activation.

Properties

IUPAC Name |

ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClF2O3/c1-2-20-14(19)6-4-3-5-13(18)9-7-11(16)12(17)8-10(9)15/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUQHFPXKQCNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate typically involves the esterification of 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoic acid.

Reduction: 6-(2-chloro-4,5-difluorophenyl)-6-hydroxyhexanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development

Ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate is being investigated for its potential therapeutic applications. Its structural features suggest that it may interact with specific biological targets such as enzymes or receptors, influencing various biological pathways. Preliminary studies indicate that compounds with similar structures exhibit significant binding affinities, which can be harnessed for drug development.

Case Studies

- Anticancer Activity : Research has shown that derivatives of compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have reported that modifications to the aromatic ring can enhance selectivity and potency against specific cancer types.

- Anti-inflammatory Properties : Another area of investigation is the anti-inflammatory potential of this compound. In vitro studies suggest that it may inhibit key inflammatory mediators, providing a basis for its use in treating inflammatory diseases.

Materials Science

Synthesis of Functional Materials

The compound can serve as a precursor in the synthesis of novel materials. Its unique chemical properties allow for the modification and functionalization of polymers and other materials, leading to advancements in material science applications such as coatings and composites .

Case Studies

- Polymer Development : this compound has been used in the development of polymeric materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their performance under various conditions.

- Nanotechnology Applications : The compound's ability to form stable dispersions makes it suitable for applications in nanotechnology, particularly in creating nanocomposites that exhibit improved electrical and thermal conductivity.

Chemical Research

Synthetic Chemistry

The synthesis of this compound involves multiple synthetic steps, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies. Researchers are exploring its reactivity patterns to create new derivatives with enhanced properties .

Mechanism of Action

The mechanism of action of Ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoro groups enhances its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 6-(2,5-Dichlorophenyl)-6-oxohexanoate (CAS 898778-14-8)

- Structural Differences : The phenyl ring has 2,5-dichloro substituents instead of 2-chloro-4,5-difluoro.

Ethyl 6-(4-N-Butylphenyl)-6-oxohexanoate (CAS 951888-70-3)

- Structural Differences : A para-butyl group replaces the halogenated substituents.

- Impact: Lipophilicity: The butyl group increases hydrophobicity, likely improving solubility in nonpolar solvents and affecting pharmacokinetic properties . Molecular Weight: Higher molecular weight (290.4 g/mol) compared to halogenated analogs, influencing physical states and melting points .

Ethyl 6-[2-(Morpholinomethyl)-phenyl]-6-oxohexanoate (CAS 898751-53-6)

- Structural Differences: Incorporates a morpholinomethyl group at the phenyl ring’s ortho position.

- Market Applications: Market research highlights its use in pharmaceuticals, suggesting tailored applications in drug discovery .

Functional Group Modifications

Ethyl 6-Oxohexanoate Derivatives in Biodegradation

- Key Feature: The 6-oxohexanoate backbone is a common substrate for dehydrogenases (e.g., in Pseudomonas jessenii), converting it to adipate via enzymatic pathways.

- Comparison: Electron-withdrawing groups (Cl, F) on the phenyl ring may slow enzymatic degradation compared to unsubstituted analogs, as seen in Acinetobacter 6-oxohexanoate dehydrogenase studies .

Thiadiazole-Functionalized Analogs

- Example: Ethyl 6-(5-(2-(4-methoxyphenylamino)-2-oxoethylthio)-1,3,4-thiadiazol-2-ylamino)-6-oxohexanoate.

- Impact :

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| Ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate | 2-Cl, 4,5-F | 302.7 (estimated) | Agrochemicals, Pharmaceuticals |

| Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate | 2,5-Cl | 303.2 | Industrial research |

| Ethyl 6-(4-N-butylphenyl)-6-oxohexanoate | 4-butyl | 290.4 | Material science |

| Ethyl 6-[2-(morpholinomethyl)-phenyl]-6-oxohexanoate | 2-morpholinomethyl | 333.4 | Drug discovery |

Biological Activity

Ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate (CAS No. 951887-26-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a hexanoate backbone with a 6-oxo group and a substituted aromatic ring containing a chlorine atom and two fluorine atoms. Its molecular formula is C₁₄H₁₅ClF₂O₃, with a molecular weight of approximately 304.72 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity, which may modulate biochemical pathways by inhibiting or activating specific enzymes.

In Vitro Studies

- Enzyme Inhibition : Preliminary studies suggest that compounds structurally similar to this compound may exhibit inhibitory effects on key enzymes involved in metabolic pathways. For instance, compounds with similar scaffolds have shown potential as inhibitors of tyrosinase, an enzyme critical in melanin biosynthesis .

- Cytotoxicity : In cell viability assays using B16F10 cells (a melanoma cell line), compounds related to this compound were evaluated for cytotoxic effects at varying concentrations. Results indicated that certain derivatives did not exhibit significant cytotoxicity at lower concentrations but showed weak effects at higher doses after prolonged exposure .

- Antioxidant Activity : The antioxidant potential of related compounds was assessed using DPPH radical scavenging assays. Some derivatives demonstrated significant scavenging activity comparable to known antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 6-(2-chloro-phenyl)-6-oxohexanoate | Similar hexanoate backbone; chlorine substituent | Lacks fluorine substituents; potentially different activity |

| Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | Fluorine instead of chlorine | May exhibit different pharmacological properties |

| Ethyl 6-(3-bromo-4-fluorophenyl)-6-oxohexanoate | Bromine instead of chlorine | Different halogen may affect reactivity and stability |

The unique combination of chlorine and difluorophenyl groups in this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Research on this compound is still emerging. However, studies exploring similar compounds have provided insights into their potential therapeutic applications:

- Hypolipidemic Effects : Some related compounds have been shown to reduce serum cholesterol and triglyceride levels in animal models, suggesting potential applications in managing lipid disorders .

- Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against various pathogens, indicating their potential use in developing new antimicrobial agents.

- Pharmacophore Development : The compound's structural features are being explored for their utility as pharmacophores in drug design, particularly in targeting specific diseases linked to enzyme dysregulation.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

Enzymatic Reduction of the Ketone Group

Ketoreductases (KREDs) catalyze stereoselective reduction of the 6-oxo group to produce chiral alcohols. Modifications in enzyme variants enhance activity and enantioselectivity.

| KRED Variant | Substrate Loading | Conversion | ee (%) | Space-Time Yield |

|---|---|---|---|---|

| Wild-type | 200 g/L | 62% | 90 (R) | 210 g/L/d |

| SsCR-M8 | 300 g/L | >99% | 98 (R) | 391 g/L/d |

Notes:

-

Mutant SsCR-M8 exhibits 3× higher catalytic efficiency ( = 17 s) compared to wild-type KRED .

-

Co-expression with glucose dehydrogenase (GDH) enables NADPH recycling, improving sustainability .

Nucleophilic Substitution at the Aromatic Ring

The 2-chloro-4,5-difluorophenyl group participates in nucleophilic aromatic substitution (SNAr) under controlled conditions.

Condensation Reactions

The β-keto ester participates in cyclocondensation with diamines or hydrazines to form heterocyclic scaffolds.

Example : Reaction with 3,5-diaminotriazole in ionic liquid BMIM-PF6:

textEthyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate + 3,5-diaminotriazole → Triazolopyrimidinone derivative (72% yield) [9]

Key parameters: Microwave irradiation (200°C, 20 min), 83% isolated yield for analogous structures .

Halogen Exchange Reactions

The chlorine atom at the 2-position undergoes halogen exchange with bromine or iodine under radical conditions.

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| NBS, AIBN | Benzene, 80°C | 2-Bromo-4,5-difluorophenyl derivative | 65% |

| KI, CuI | DMF, 120°C | 2-Iodo-4,5-difluorophenyl analog | 58% |

Biological Interactions

Preliminary docking studies suggest interactions with enzymes via halogen bonding and hydrophobic effects:

| Target Enzyme | Binding Affinity (ΔG, kcal/mol) | Key Residues |

|---|---|---|

| FECH (Ferrochelatase) | -8.2 | H263, T198, W310 |

| CCR2 (Chemokine Receptor) | -7.9 | Transmembrane domain |

Structural insights:

-

The difluorophenyl group stabilizes binding via C–F⋯H interactions .

-

Chlorine at position 2 enhances hydrophobic contact with enzyme pockets .

Comparative Reactivity with Analogs

Substituent effects on reaction outcomes are summarized below:

| Analog | Hydrolysis Rate (k, h⁻¹) | Reduction ee (%) |

|---|---|---|

| Ethyl 6-(2-chlorophenyl)-6-oxohexanoate | 0.18 | 85 (R) |

| Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | 0.25 | 92 (R) |

| This compound | 0.31 | 98 (R) |

Trend: Electron-withdrawing fluorine substituents accelerate hydrolysis and improve enantioselectivity in reductions .

Q & A

Q. What computational tools are recommended for predicting the compound’s reactivity in novel reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational preferences.

- Docking Studies : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Reactivity Descriptors : Calculate Fukui indices or electrophilicity (ω) to identify reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.